molecular formula C15H22N4O B12268281 N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12268281
M. Wt: 274.36 g/mol
InChI Key: HIZDFQCKZXVBRQ-UHFFFAOYSA-N
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Description

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclopropanecarboxamide group attached to a piperidine ring, which is further substituted with a dimethylpyrimidinyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylpyrimidinyl Group: The dimethylpyrimidinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyrimidine derivative.

    Attachment of the Cyclopropanecarboxamide Group: The final step involves the attachment of the cyclopropanecarboxamide group to the piperidine ring through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide: This compound has a similar piperidine and pyrimidine structure but differs in the substitution pattern and functional groups.

    N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-phenylpropanamide: Another piperidine derivative with different substituents and functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropanecarboxamide group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H22N4O/c1-10-11(2)16-9-17-14(10)19-7-3-4-13(8-19)18-15(20)12-5-6-12/h9,12-13H,3-8H2,1-2H3,(H,18,20)

InChI Key

HIZDFQCKZXVBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCCC(C2)NC(=O)C3CC3)C

Origin of Product

United States

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